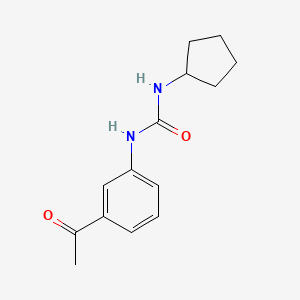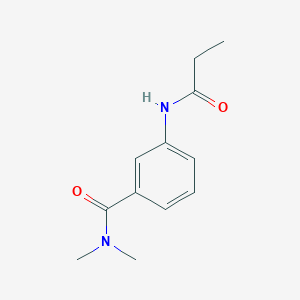
2-(4-Hydroxyphenyl)phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)phthalazin-1-one, also known as HPPH, is a synthetic compound that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of photosensitizing agents and light to selectively destroy cancer cells. HPPH is a promising photosensitizer due to its high absorption in the red region of the spectrum, which allows for deeper tissue penetration, and its ability to produce singlet oxygen, a highly reactive species that can cause cell death.
Mecanismo De Acción
Upon exposure to light, 2-(4-Hydroxyphenyl)phthalazin-1-one undergoes a series of photochemical reactions that result in the production of singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cellular components such as proteins, lipids, and DNA, leading to cell death. The selective accumulation of 2-(4-Hydroxyphenyl)phthalazin-1-one in tumor tissue is thought to be due to the increased permeability of tumor blood vessels and the decreased lymphatic drainage in tumors.
Biochemical and Physiological Effects:
2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT has been shown to induce a variety of biochemical and physiological effects in tumor tissue, including the activation of apoptotic pathways, the inhibition of angiogenesis, and the modulation of immune responses. These effects contribute to the selective destruction of cancer cells and the reduction of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Hydroxyphenyl)phthalazin-1-one as a photosensitizer for lab experiments include its high absorption in the red region of the spectrum, which allows for deeper tissue penetration, and its ability to produce singlet oxygen, a highly reactive species that can cause cell death. However, limitations include the need for specialized equipment and expertise for handling and irradiating the photosensitizer, as well as the potential for photobleaching, which can reduce the effectiveness of the treatment.
Direcciones Futuras
Future research directions for 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT include the development of new delivery methods, such as nanoparticles or liposomes, to improve the selective accumulation of the photosensitizer in tumor tissue. Other areas of research include the optimization of treatment parameters, such as the dose and timing of light exposure, and the combination of 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying the selective accumulation of 2-(4-Hydroxyphenyl)phthalazin-1-one in tumor tissue and the biochemical and physiological effects of 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT on cancer cells.
Métodos De Síntesis
2-(4-Hydroxyphenyl)phthalazin-1-one can be synthesized using a variety of methods, including the reaction of 2-aminophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. Other methods involve the use of different starting materials, such as 4-hydroxybenzaldehyde and phthalic acid, or the use of microwave irradiation to accelerate the reaction.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)phthalazin-1-one has been extensively studied for its potential use in PDT for various types of cancer, including head and neck, lung, and prostate cancer. In preclinical studies, 2-(4-Hydroxyphenyl)phthalazin-1-one has been shown to selectively accumulate in tumor tissue and produce a strong photodynamic effect upon exposure to light. Clinical trials have also demonstrated the safety and efficacy of 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT for cancer treatment.
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12-7-5-11(6-8-12)16-14(18)13-4-2-1-3-10(13)9-15-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEPXQZHESJWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)phthalazin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)


![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)

![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)